molecular formula C15H16O4 B176700 Murraol CAS No. 109741-38-0

Murraol

Cat. No. B176700
M. Wt: 260.28 g/mol
InChI Key: MDKAWXCQYALXRL-CMDGGOBGSA-N
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Description

Synthesis Analysis

The total synthesis of murraol was accomplished in just three simple steps from cheap and readily available 4-methoxysalicylaldehyde implementing a protecting-group-free and redox-neutral strategy . The adopted approach involved a practical regioselective bromination reaction and a high yield Mizoroki-Heck reaction from previously inactive bromocoumarin .

Scientific Research Applications

  • Summary of Application : Murraol is a type of prenylated coumarin that has been isolated from the roots of Prangos hulusii, a species endemic to Turkey . These types of compounds are known for their antimicrobial activity .
  • Methods of Application : The dichloromethane extract of the roots of Prangos hulusii was subjected to a series of chromatographic separations to yield a new coumarin, along with nine known coumarins, including murraol .
  • Results or Outcomes : The root extract and its prenylated coumarins, including murraol, exhibited antimicrobial activity against nine standard and six clinically isolated strains at a concentration between 5 and 125 µg/mL . In particular, murraol showed a 63 µg/mL MIC (Minimum Inhibitory Concentration) value against Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 9372 .

Safety And Hazards

According to the safety data sheet of Murraol, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-9,17H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKAWXCQYALXRL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Murraol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
RDH Murray, S Zeghdi - Phytochemistry, 1989 - Elsevier
… isolated murraol from a second source, Murraya puniculata leaves. Now the murraol was … to selectively demethylate murraol, we chose to prepare it from 7-acetoxy-Siodocoumarin. …
Number of citations: 27 www.sciencedirect.com
X Gong, M Bai, G Lu, B Yang, T Lei, S Jiang - Tetrahedron, 2022 - Elsevier
Simple and efficient syntheses of murraol and (E)-suberenol were accomplished in just three simple steps from cheap and readily available 4-methoxysalicylaldehyde implementing a …
Number of citations: 1 www.sciencedirect.com
C Riviere, L Goossens, N Pommery… - Natural product …, 2006 - Taylor & Francis
From the leaves of Phellolophium madagascariense Baker (Apiaceae), an endemic herb to Madagascar, three known coumarins (osthol, murraol and meranzin hydrate) have been …
Number of citations: 57 www.tandfonline.com
N Tan, S Yazıcı-Tütüniş, M Bilgin, E Tan, M Miski - Molecules, 2017 - mdpi.com
The dichloromethane extract of the roots of Prangos hulusii, a recently described endemic species from Turkey, has yielded nine known and one new prenylated coumarins. The …
Number of citations: 77 www.mdpi.com
C ITO, H FURUKAWA - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
Eight new coumarins, peroxyauraptenol(lb), cis-dehydroosthol(2), murraol(3), murranganon(4a), isomurranganon senecioate(5), murrangatin acetate(6b), isomurralonginol acetate (7b), …
Number of citations: 116 www.jstage.jst.go.jp
TS Wu, MJ Liou, TT Jong, YJ Chen, JS Lai - Phytochemistry, 1989 - Elsevier
A new indole alkaloid, murrayacarine together with 13 known compounds, 3-formylindole, omphalocarpin, 5,7-dimethoxy-8-(3′-methyl-2′-oxóbutyl) coumarin, coumurrayin, …
Number of citations: 22 www.sciencedirect.com
S Yazici-tütüniş, FM Erucar, E Öztaş, E Akalin… - Records of Natural …, 2021 - acgpubs.org
… The cytotoxic activities of osthol, murraol, and meranzin hydrate isolated from Phellolophium madagascariense Baker was determined on human prostatic LNCaP, PC-3, and DU145 …
Number of citations: 1 acgpubs.org
TH Lee, YC Chen, TL Hwang, CW Shu… - International journal of …, 2014 - mdpi.com
… The 1 H-NMR data of 1 was similar to those of murraol [12,13], except that the 3'-methoxy group [δ 3.28 (3H, s)] of 1 replaced the 3'-hydroxy group of murraol. This was supported by …
Number of citations: 22 www.mdpi.com
I Chihiro, F Hiroshi - Chemical & Pharmaceutical Bulletin, 1987 - cir.nii.ac.jp
Eight new coumarins, peroxyauraptenol (1b), cis-dehydroosthol (2), murraol (3), murranganon (4a), isomurranganon senecioate (5), murrangatin acetate (6b), isomurralonginol acetate (…
Number of citations: 5 cir.nii.ac.jp
井藤千裕, 古川宏 - Chem. Pharm. Bull., 1987 - cir.nii.ac.jp
Eight new coumarins, peroxyauraptenol (1b), cis-dehydroosthol (2), murraol (3), murranganon (4a), isomurranganon senecioate (5), murrangatin acetate (6b), isomurralonginol acetate (…
Number of citations: 0 cir.nii.ac.jp

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